5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)12-4-3-10(8-18-12)13(23)21-7-1-2-11(21)9-22-19-5-6-20-22/h3-6,8,11H,1-2,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGSRWGDHIKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C14H14F3N5O
- Molecular Weight : 325.29 g/mol
- CAS Number : 2097931-04-7
The compound's biological activity is largely attributed to its structural components, particularly the triazole and pyridine moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study found that a series of related compounds demonstrated anti-inflammatory activity ranging from 47% to 76% compared to the standard indomethacin (78%) in carrageenan-induced rat paw edema assays . The docking studies suggested that these compounds effectively bind to the active site of the COX-2 enzyme, which plays a crucial role in inflammation.
Anticancer Potential
Another area of investigation is the compound's potential as an anticancer agent. Research has shown that similar triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those regulated by growth factors and cytokines, which are critical for tumor growth and metastasis.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of triazole derivatives demonstrated their ability to reduce inflammation in animal models. The compounds were administered orally and showed a dose-dependent reduction in paw edema, indicating their potential as therapeutic agents for inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that these compounds could significantly inhibit cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting that they may serve as lead compounds for further development in cancer therapeutics.
Q & A
Q. What are the recommended methods for synthesizing 5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is to:
Prepare the pyrrolidine-triazole intermediate via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Functionalize the pyrrolidine nitrogen with a carbonyl group using activated esters (e.g., NHS esters).
Couple the intermediate with 2-(trifluoromethyl)pyridine via nucleophilic acyl substitution.
Example conditions: Use dichloromethane (DCM) as a solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, and monitor reaction progress via TLC or LC-MS .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Grow high-quality crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
Collect diffraction data using a synchrotron or in-house diffractometer.
Refine the structure using SHELXL or Olex2 , ensuring R-factor convergence below 5% .
Note: Disorder in the triazole or trifluoromethyl groups may require constrained refinement .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or IR) be resolved during structural validation?
- Methodological Answer :
- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from the triazole, pyrrolidine, and pyridine moieties. For trifluoromethyl groups, observe -NMR splitting patterns .
- IR : Compare experimental carbonyl stretches (1650–1750 cm) with DFT-calculated vibrational spectra to confirm the amide linkage .
- Contradiction Example : If unexpected peaks arise, consider impurities from incomplete coupling steps; purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
Optimize the geometry and compare with XRD data.
Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
Simulate UV-Vis spectra (TD-DFT) and compare with experimental .
Q. How can this compound's bioactivity be mechanistically evaluated (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Identification : Screen against kinase or dehydrogenase targets (e.g., DHODH) using in vitro assays.
- Assay Design :
Use fluorescence-based enzymatic assays (e.g., resazurin reduction for DHODH).
Determine IC values via dose-response curves (10 nM–100 µM range).
Validate binding via SPR or ITC for affinity measurements .
- Structural Insights : Perform molecular docking (AutoDock Vina) using the compound’s XRD geometry and target crystal structures (PDB ID: e.g., 4CFF for DHODH) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Factors :
- Case Study : If yield drops below 50%, check for hydrolysis of the carbonyl intermediate; stabilize with dry solvents and inert atmosphere.
Experimental Design Considerations
Q. What strategies optimize the electrochemical stability of this compound in catalytic applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile (0.1 M TBAPF) to identify oxidation/reduction potentials.
- Ligand Effects : Compare with analogous Re or Mn complexes; stronger σ-donor ligands (e.g., triazoles) enhance stability by lowering oxidation potentials .
- Example : If E exceeds 1.5 V vs. SCE, modify the triazole substituents to electron-withdrawing groups (e.g., CF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
